CDDO-dhTFEA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

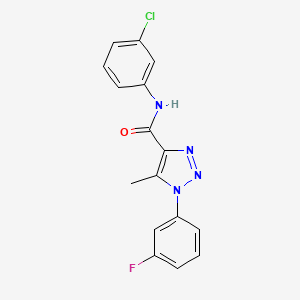

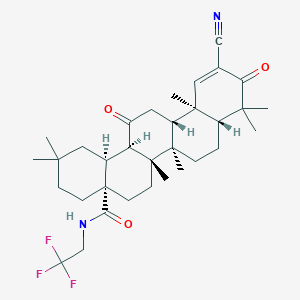

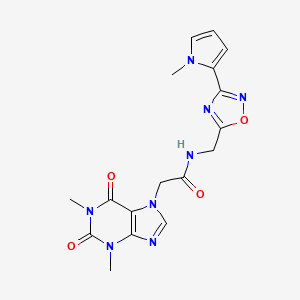

CDDO-dhTFEA (also known as dh404 ) is a synthetic triterpenoid compound derived from oleanolic acid. Initially, oleanolic acid was a component of traditional Chinese medicine used in hepatitis therapy. Through chemical modifications, CDDO-dhTFEA was created to enhance its anti-inflammatory activity significantly. This compound has shown promise in treating various conditions, including kidney disease, obesity, and diabetes .

Synthesis Analysis

CDDO-dhTFEA is synthesized from oleanolic acid through specific chemical processes. These modifications involve adding functional groups to the triterpenoid backbone, resulting in enhanced biological activities. Notably, methyl, amine, and imidazolide groups have been introduced to affect various signaling pathways .

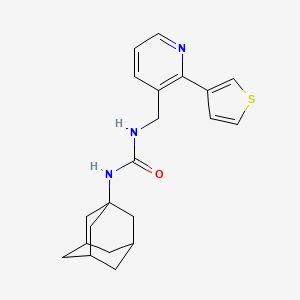

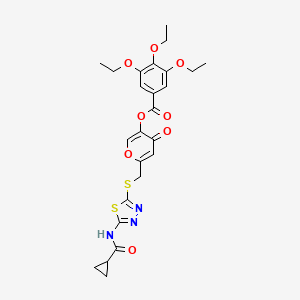

Molecular Structure Analysis

The molecular structure of CDDO-dhTFEA consists of a multi-carbon skeleton with specific functional groups. These groups play a crucial role in its biological effects. The compound’s primary target is the Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 (Keap1) . Keap1 regulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) , which acts as a master transcription factor for upregulating antioxidant response genes. These include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1) .

Physical And Chemical Properties Analysis

- Chemical Properties : It is stable under specific conditions and exhibits solubility in organic solvents .

科学研究应用

肝胆属性和肝病研究

CDDO-dhTFEA (CDDO-9,11-二氢-三氟乙酰胺) 已被研究其对肝脏健康的功效。它激活 Nrf2,一种对肝脏保护免受氧化应激很重要的转录因子,并调节谷胱甘肽稳态至关重要的基因。这种化合物增加了胆汁流动,并增强了谷胱甘肽、胆固醇和磷脂的排泄,而不会影响胆汁酸。它促进细胞保护基因表达的能力支持了其在肝病研究中的潜力 (Reisman, Ward, Klaassen, & Meyer, 2013)。

慢性肾脏疾病 (CKD) 管理

合成三萜 RTA dh404,一种 CDDO-dhTFEA 的变体,已被评估其在管理慢性肾脏疾病 (CKD) 中的作用。通过恢复 Nrf2 活性,它有助于减轻 CKD 中的氧化应激、炎症和纤维化。这种化合物调节关键通路和减少肾脏结构缺陷的能力突出了其在 CKD 管理中的治疗潜力 (Aminzadeh et al., 2013)。

抗癌研究

CDDO 及其衍生物,包括 CDDO-Me(巴多西隆甲基)和 CDDO-dhTFEA,因其在癌症研究中的抗增殖、抗血管生成和诱导凋亡的特性而受到认可。这些化合物靶向癌细胞中的关键通路,使其成为化疗和化学预防的潜在候选物。它们调节细胞分化和诱导各种癌症类型细胞死亡的能力突出了它们在抗癌研究中的重要性 (Borella et al., 2019)。

肥胖管理

与 CDDO-dhTFEA 相关的 CDDO-Im 已在肥胖管理中显示出前景。通过激活 Nrf2 信号传导,它可以防止脂质积累,并减轻小鼠高脂饮食引起的肥胖。这一发现表明 Nrf2 是肥胖管理的一个新靶点,并突出了像 CDDO-dhTFEA 这样的合成三萜在解决代谢紊乱中的潜力 (Shin et al., 2009)。

化学预防的潜力

CDDO(CDDO-dhTFEA 的母体化合物)的反应性已被探索其化学预防特性。它独特的分子相互作用,特别是与蛋白质靶标的相互作用,支撑了其在预防恶性肿瘤中的潜力。CDDO-dhTFEA 衍生物研究的这一方面开辟了探索它们作为预防癌症的预防剂的途径 (Couch et al., 2005)。

作用机制

The primary mechanism of action for CDDO-dhTFEA involves activating Nrf2. This transcription factor orchestrates the expression of antioxidant genes, promoting cellular defense against oxidative damage. By inducing conformational changes in Keap1, CDDO-dhTFEA releases Nrf2, allowing it to bind to Antioxidant Response Element (ARE) regions and upregulate protective genes .

未来方向

属性

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h15,20,22-24H,8-14,16,18H2,1-7H3,(H,38,41)/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYWYZJDSBWZHH-BFGQVZSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC(F)(F)F)C)(C=C(C(=O)C3(C)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CDDO-dhTFEA | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (E)-4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2572063.png)

![3-(2-Methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2572070.png)

![1,3-dimethyl-5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2572073.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2572077.png)

![(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2572078.png)